4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Overview
Mechanism of Action
Target of Action
The primary target of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine , is the α4β2 nicotinic acetylcholinergic receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Myosmine interacts with its target, the α4β2 nAChR, with low affinity . The Ki value, which is a measure of the binding affinity of the ligand for its receptor, is 3300 nM . This interaction leads to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Pharmacokinetics
It has been found that myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine .
Biochemical Analysis
Biochemical Properties
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. For example, the metabolism of this compound can lead to the production of reactive oxygen species, which can have significant biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity. For instance, high concentrations of this compound in certain tissues can lead to localized effects, such as oxidative stress and inflammation .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can be synthesized through several methods. One common approach involves the condensation of pyridine-3-carbaldehyde with 1,4-dihydropyridine under acidic conditions . Another method includes the cyclization of N-(3-pyridylmethyl)amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated pyrrolidine-pyridine compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Nicotine: Another tobacco alkaloid with higher affinity for nAChRs.
Anabasine: Similar structure but different pharmacological profile.
Cotinine: A metabolite of nicotine with distinct biological activities.
Uniqueness: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is unique due to its specific interaction with nAChRs and its presence in both tobacco and various food products. Its lower affinity for nAChRs compared to nicotine makes it a valuable compound for studying the subtleties of receptor interactions and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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